molecular formula C12H11N5O2 B5303220 N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No. B5303220
M. Wt: 257.25 g/mol
InChI Key: JHTMMJOGBQFEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide, also known as MBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MBOA is a heterocyclic compound that contains both oxadiazole and benzimidazole moieties. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical, and physiological effects.

Mechanism of Action

The mechanism of action of N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. The compound has been shown to inhibit the activity of enzymes involved in cell wall biosynthesis, including UDP-N-acetylmuramyl-tripeptide synthetase and UDP-N-acetylglucosamine-1-carboxyvinyltransferase.
Biochemical and Physiological Effects:
N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to exhibit low toxicity and has not been associated with significant adverse effects in animal studies. The compound has been shown to exhibit moderate anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several advantages for use in laboratory experiments, including its low toxicity and moderate anti-inflammatory activity. However, the compound has limitations, including its limited solubility in water and its potential to exhibit cytotoxic effects at higher concentrations.

Future Directions

There are several potential future directions for the study of N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide, including its use in the development of new antibacterial, antifungal, and antiviral agents. The compound could also be studied for its potential use in the treatment of inflammatory disorders and other diseases. Further research is needed to fully understand the mechanism of action of N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide and its potential applications in medical research.

Synthesis Methods

N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can be synthesized using various methods, including the reaction of 2-amino-5-methylbenzimidazole with ethyl chloroacetate, followed by the reaction of the resulting intermediate with hydrazine hydrate and acetic anhydride. Another method involves the reaction of 2-(1-methyl-1H-benzimidazol-2-yl)acetic acid with thionyl chloride, followed by the reaction of the resulting intermediate with hydrazine hydrate and acetic anhydride.

Scientific Research Applications

N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has been studied for its potential applications in medical research, including its antibacterial, antifungal, and antiviral properties. The compound has been shown to exhibit activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus fumigatus. N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has also been studied for its potential antiviral activity against the hepatitis B virus.

properties

IUPAC Name

N-[4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-7(18)13-11-10(15-19-16-11)12-14-8-5-3-4-6-9(8)17(12)2/h3-6H,1-2H3,(H,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTMMJOGBQFEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(1-Methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-acetamide

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